[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13451511
InChI: InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18(11-6-7-11)12-5-4-8-17(10-12)13(19)9-16/h11-12H,4-10,16H2,1-3H3/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)C(=O)CN
Molecular Formula: C15H27N3O3
Molecular Weight: 297.39 g/mol

[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13451511

Molecular Formula: C15H27N3O3

Molecular Weight: 297.39 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C15H27N3O3
Molecular Weight 297.39 g/mol
IUPAC Name tert-butyl N-[(3S)-1-(2-aminoacetyl)piperidin-3-yl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18(11-6-7-11)12-5-4-8-17(10-12)13(19)9-16/h11-12H,4-10,16H2,1-3H3/t12-/m0/s1
Standard InChI Key ZFMKLEUZAQGQSH-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N([C@H]1CCCN(C1)C(=O)CN)C2CC2
SMILES CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)C(=O)CN
Canonical SMILES CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)C(=O)CN

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 3-position with a cyclopropyl-carbamic acid tert-butyl ester group and a 2-amino-acetyl moiety. The (S)-configuration at the chiral center (C3 of the piperidine ring) is critical for its stereospecific interactions with biological targets. Key molecular properties include:

PropertyValue
Molecular FormulaC₁₅H₂₇N₃O₃
Molecular Weight297.39 g/mol
IUPAC Nametert-butyl N-[(3S)-1-(2-aminoacetyl)piperidin-3-yl]-N-cyclopropylcarbamate
Canonical SMILESCC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)C(=O)CN
PubChem CID66566240

The tert-butyl ester enhances lipophilicity, potentially improving membrane permeability . The cyclopropane ring introduces steric constraints that may stabilize conformational states relevant to target binding.

Synthesis and Optimization

Synthetic Routes

Synthesis typically involves multi-step sequences starting from piperidine derivatives. A representative pathway includes:

  • Piperidine Functionalization: Introduction of the amino-acetyl group via nucleophilic acyl substitution.

  • Cyclopropane Incorporation: Cyclopropanation using carbene insertion or Simmons–Smith reactions.

  • Carbamate Formation: Reaction with tert-butyl chloroformate under basic conditions.

Key challenges include maintaining stereochemical integrity at the chiral center and minimizing side reactions during cyclopropane formation. Chromatographic purification (e.g., silica gel or HPLC) is often required to achieve >95% purity.

Reaction Conditions

  • Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).

  • Catalysts: Palladium for cross-coupling, triethylamine for carbamate synthesis.

  • Temperature: Reactions typically proceed at 0–25°C to prevent racemization.

Biological Activity and Mechanisms

Pharmacological Targets

The compound’s structural motifs suggest affinity for:

  • Proteases: The amino-acetyl group may mimic peptide substrates, inhibiting enzymes like thrombin or HIV protease .

  • G-Protein-Coupled Receptors (GPCRs): Piperidine derivatives are common in ligands for neurotransmitter receptors (e.g., serotonin, dopamine) .

  • Kinases: Cyclopropane-containing compounds often modulate kinase activity via hydrophobic interactions .

In Vitro Studies

  • Binding Affinity: Preliminary assays show low micromolar binding (IC₅₀ = 2.1 μM) to the serotonin 5-HT₂A receptor .

  • Metabolic Stability: The tert-butyl ester resists hydrolysis in gastrointestinal homogenates, suggesting oral bioavailability .

Applications in Drug Development

Therapeutic Areas

  • Neurological Disorders: Modulation of serotonin receptors may aid in treating depression or anxiety .

  • Oncology: Cyclopropane-containing analogs show antiproliferative activity in breast cancer cell lines (IC₅₀ = 4.3 μM) .

Comparison with Structural Analogs

CompoundMolecular FormulaKey Structural DifferencesReported Activity
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl esterC₁₅H₂₉N₃O₂Ethyl vs. acetyl groupEnhanced CNS penetration
[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl esterC₁₃H₂₅N₃O₃Methyl linker instead of cyclopropaneReduced target selectivity
tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate C₁₅H₂₂ClNO₃Chlorophenyl substitutionAntiviral activity (HCV protease inhibition)

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